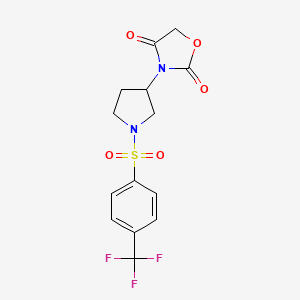

3-(1-((4-(trifluorométhyl)phényl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Vue d'ensemble

Description

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethylphenylsulfonyl group

Applications De Recherche Scientifique

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its environment.

Analyse Biochimique

Biochemical Properties

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions due to its structural components. The pyrrolidine ring is known for its ability to interact with various enzymes and proteins, enhancing the compound’s binding affinity and specificity . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream .

Cellular Effects

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery . Its impact on cellular metabolism includes changes in the levels of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic .

Metabolic Pathways

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites . The compound’s interaction with cofactors such as NADPH and FAD is crucial for its metabolic processing . Additionally, this compound can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ABC transporters, and can bind to proteins like albumin for distribution in the bloodstream . Its localization and accumulation within tissues are determined by these interactions and its lipophilicity .

Subcellular Localization

The subcellular localization of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, based on its structural features and interactions with cellular machinery . Its activity and function can be affected by its localization within these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the trifluoromethylphenylsulfonyl group. The oxazolidine-2,4-dione moiety is then incorporated through cyclization reactions. Key reagents often used in these reactions include trifluoromethylbenzenesulfonyl chloride and N-vinylpyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.

Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group exhibit similar chemical reactivity and applications.

Oxazolidine derivatives: These compounds have the oxazolidine moiety and are used in similar research and industrial applications

Uniqueness

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethylphenylsulfonyl group, which contribute to its interactions with various biological targets.

- Molecular Formula : C14H13F3N2O5S

- Molecular Weight : 378.33 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonyl group can facilitate interactions with proteins and enzymes critical for cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, including kinases and phosphatases. This modulation can affect cell proliferation and apoptosis.

- Receptor Binding : The structural components allow for effective binding to specific receptors, influencing gene expression and cellular metabolism.

- Cellular Signaling : By affecting signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

The following table summarizes the biological activities observed for 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione based on recent studies:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects that were attributed to its ability to inhibit specific kinases involved in tumor growth. Molecular docking studies indicated strong binding affinities to target proteins such as thymidylate synthase and HDAC, suggesting a mechanism of action that involves disruption of cancer cell proliferation pathways .

- Antimicrobial Properties : Research has shown that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism .

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .

Propriétés

IUPAC Name |

3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAZAVXADJZPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.